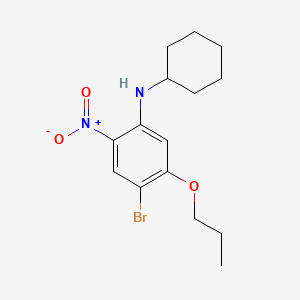

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

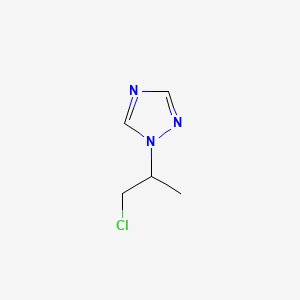

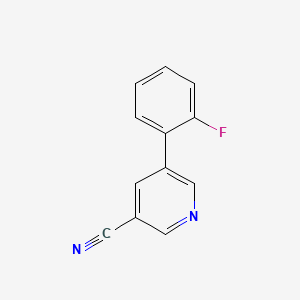

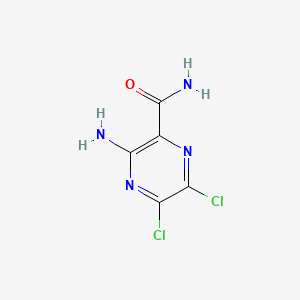

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is a chemical compound with the molecular formula C15H21BrN2O3 . It has a molecular weight of 357.25 . The compound is used in various research and development applications .

Molecular Structure Analysis

The InChI code for 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline is 1S/C15H21BrN2O3/c1-2-8-21-15-10-13 (14 (18 (19)20)9-12 (15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline include a molecular weight of 357.25 . Unfortunately, other specific properties like melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación

Specific Scientific Field

The compound is being studied in the field of Pharmaceutical Chemistry , specifically as a potential antifungal agent .

Summary of the Application

The compound, referred to as “2C” in the study, is reported to enhance antifungal properties when compared to those of itraconazole . It’s being studied for its potential to treat invasive fungal infections, which are a major contributor to patient mortality and morbidity, particularly among those with weakened immune systems .

3. Methods of Application or Experimental Procedures The study explored 2C interactions with Bovine Serum Albumin (BSA) using spectroscopic methods such as fluorescence and UV-visible spectroscopy . A molecular docking study was carried out to understand how BSA interacts with binding pockets .

Summary of Results or Outcomes

The fluorescence of BSA was quenched by 2C via a static quenching mechanism . Thermodynamic parameters indicated hydrogen and van der Waals forces responsible for the BSA–2C complex formation . The binding constants ranged between 2.91 × 10^5 and 1.29 × 10^5, suggesting a strong binding interaction . Site marker studies displayed that 2C binds to BSA’s subdomains IIA and IIIA . The toxicity of 2C was predicted by Derek Nexus software .

Specific Scientific Field

The compound is being studied in the field of Pharmaceutical Chemistry , specifically as a potential antimicrobial and antiproliferative agent .

Summary of the Application

The compound, referred to as “N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives” in the study, is reported to have promising antimicrobial and antiproliferative activities . It’s being studied for its potential to treat microbial infections and cancer .

3. Methods of Application or Experimental Procedures The study explored the interactions of the synthesized derivatives with bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method . The anticancer activity was evaluated against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay . Molecular docking studies were carried out to understand the binding mode of active compounds with receptor .

Summary of Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6 and d7 displayed good docking score within binding pocket of the selected PDB ID (1JIJ, 4WMZ and 3ERT) and has the potential to be used as lead compounds for rational drug designing .

Propiedades

IUPAC Name |

4-bromo-N-cyclohexyl-2-nitro-5-propoxyaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O3/c1-2-8-21-15-10-13(14(18(19)20)9-12(15)16)17-11-6-4-3-5-7-11/h9-11,17H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCWFJHWOTYXMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)NC2CCCCC2)[N+](=O)[O-])Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00742857 |

Source

|

| Record name | 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |

CAS RN |

1365271-84-6 |

Source

|

| Record name | Benzenamine, 4-bromo-N-cyclohexyl-2-nitro-5-propoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1365271-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-cyclohexyl-2-nitro-5-propoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00742857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxa-6-azaspiro[3.4]octan-7-one](/img/structure/B597332.png)

![7-[(3,3-Dimethyl-2-oxiranyl)methoxy]-2H-1-benzopyran-2-one](/img/no-structure.png)